molecular formula C17H19N3O2S2 B606889 CycLuc12 CAS No. 1627696-39-2

CycLuc12

Cat. No.: B606889
CAS No.: 1627696-39-2
M. Wt: 361.48
InChI Key: KNODTRNYUXCDTA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CycLuc12 is a synthetic, next-generation aminoluciferin analog designed to overcome the limitations of conventional D-luciferin in bioluminescent imaging (BLI). As part of the developed CycLuc series, it is engineered for superior performance in research applications, particularly for sensitive detection in deep tissues and the brain. Its core value lies in enhanced cell permeability and red-shifted emission, which reduces light absorption by hemoglobin and melanin, leading to significantly improved signal intensity and tissue penetration compared to older substrates. Researchers utilize this compound in preclinical models to track infectious diseases, monitor tumor growth, and study gene expression in real-time. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1627696-39-2

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.48

IUPAC Name

(S)-2-(5,8,8-Trimethyl-5,6,7,8-tetrahydrothiazolo[4,5-g]quinolin-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

InChI

InChI=1S/C17H19N3O2S2/c1-17(2)4-5-20(3)12-7-13-10(6-9(12)17)18-15(24-13)14-19-11(8-23-14)16(21)22/h6-7,11H,4-5,8H2,1-3H3,(H,21,22)/t11-/m1/s1

InChI Key

KNODTRNYUXCDTA-LLVKDONJSA-N

SMILES

O=C([C@@H]1N=C(C(S2)=NC3=C2C=C4N(C)CCC(C)(C)C4=C3)SC1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CycLuc12;  CycLuc 12;  CycLuc-12

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cycluc12

Synthetic Pathways to CycLuc12

The synthesis of this compound falls under the broader category of cyclic aminoluciferin (B605428) synthesis, utilizing established reaction sequences and convergent synthesis approaches.

Established reaction sequences for synthesizing cyclic aminoluciferins, including those related to this compound, often involve the construction of the benzothiazole (B30560) and thiazoline (B8809763) ring systems, characteristic of the luciferin (B1168401) scaffold. While specific detailed schemes for this compound synthesis are not extensively detailed in the provided snippets, the synthesis of related cyclic aminoluciferins like CycLuc1 and CycLuc2 provides insight into the general methodologies. These often involve steps such as reductive alkylation of an amine precursor, followed by an SNAr reaction and subsequent cysteine cyclization to form the thiazoline ring. ucl.ac.uk For instance, the synthesis of CycLuc1 and CycLuc2 involved starting from protected indoline (B122111) derivatives, reducing a nitro group to an amine, followed by oxidative ring closure, diazotisation, and chloride displacement to yield a 2-chloro compound. ucl.ac.uk Reductive alkylation of the amine and subsequent reactions with cysteine led to the formation of the cyclic structure. ucl.ac.uk The synthesis of CycLuc11 and this compound, described as bulkier and more lipophilic analogues of CycLuc7 and CycLuc8, also followed a general synthetic route, with gem-dimethyl substituents directing the formation of specific isomers. acs.org

Convergent synthesis approaches are valuable for the creation of aminoluciferin analogues, allowing for the modular assembly of different molecular fragments. This strategy facilitates the introduction of variations to the aminoluciferin core, leading to a diverse range of analogues with tailored properties. One reported convergent synthesis approach for amine infra-luciferin analogues involves the coupling of an appropriately protected C-terminal amino acid to 6-amino-2-cyanobenzothiazole, followed by reaction with D-cysteine and subsequent solid-phase peptide synthesis if further peptide conjugation is desired. frontiersin.orggoogle.com This method allows for the introduction of various amino acid or peptide sequences onto the aminoluciferin scaffold. The synthesis of 6-amino-2-cyanobenzothiazole, a key intermediate for aminoluciferin conjugates, often involves steps such as nitration, reduction, and chlorine-cyanide exchange. frontiersin.org

Rational Design and Development of this compound Analogues

The development of this compound and other cyclic aminoluciferin analogues is guided by rational design principles aimed at optimizing their bioluminescent properties and pharmacokinetic behavior.

Structural modifications to the luciferin scaffold, particularly in aminoluciferin analogues, have a significant impact on their bioluminescent properties, including emission wavelength and intensity. The introduction of amine functional groups and cyclic structures, as seen in the CycLuc series, can lead to red-shifted and brighter bioluminescence. ucl.ac.uk For example, cyclic alkylaminoluciferins like CycLuc1 and CycLuc2 showed increased light output compared to their acyclic counterparts when used with a mutant enzyme. ucl.ac.uk The emission wavelength of bioluminescence is strongly correlated with the photophysical properties of the luciferin analogue, with bioluminescence typically red-shifted compared to the substrate fluorescence. acs.org Extending the π-conjugation of luciferin analogues is a common strategy to achieve red-shifted, including near-infrared (NIR), light emission, which is beneficial for deep tissue imaging due to reduced scattering and absorption by biological tissues. nih.govresearchgate.netrsc.org

The CycLuc series (CycLuc1-12) represents a collection of cyclic aminoluciferin analogues synthesized to explore the effect of structural variations on bioluminescence. While a comprehensive comparative synthesis of the entire series is not detailed in the provided text, the synthesis of specific members highlights the general approach. CycLuc1 and CycLuc2, featuring fused five-membered indoline rings, were synthesized using a specific route involving reductive alkylation and cysteine cyclization. ucl.ac.ukacs.org Subsequent analogues, such as CycLuc3 and CycLuc4 with a six-membered oxazine (B8389632) ring, were accessed by modifying the synthesis paradigm of CycLuc1. acs.org CycLuc7 and CycLuc8, containing saturated tetrahydroquinoline rings, and the 5',6'-fused CycLuc11 and this compound were synthesized using variations of the general synthetic route, with substituents influencing the resulting isomers. acs.org This comparative synthesis effort allows for the systematic investigation of how different cyclic structures and substituents affect the bioluminescent characteristics of these analogues.

Modulating the characteristics of aminoluciferin analogues, such as cellular permeability, is crucial for their effectiveness in biological applications, particularly in vivo imaging. Strategies to improve cellular permeability often involve increasing the lipophilicity of the molecule. nih.goveur.nl For instance, the introduction of lipophilic N-cycloalkyl groups in N-cycloalkylaminoluciferins (cybLucs) was explored to enhance cellular uptake. eur.nl CycLuc1, with higher lipophilicity (XLogP 2.6) compared to D-luciferin (XLogP 0.9), has shown superior imaging results, particularly in brain imaging, which is attributed in part to improved distribution across the blood-brain barrier. nih.gov While increased lipophilicity can aid cellular entry, balancing this with other factors like solubility and potential for off-target interactions is part of the rational design process. nih.gov

Computational Approaches in this compound Analogue Design

Computational methods play a crucial role in the rational design of this compound analogues and other luciferin derivatives. These approaches allow researchers to predict molecular properties, understand enzyme-substrate interactions, and guide the synthesis of novel bioluminescent probes with desired characteristics, such as altered emission wavelengths or improved brightness researchgate.netucl.ac.uknih.gov. Computational design is seen as a way to accelerate the development of luciferin analogues compared to purely experimental approaches researchgate.netnih.gov.

Computational techniques are used to explore the potential energy surface of luciferin analogues, predict their electronic transitions, and model their behavior within the complex environment of the luciferase enzyme researchgate.net. This is particularly important because the bioluminescent reaction involves the oxidation of the luciferin substrate catalyzed by luciferase, leading to an excited state oxyluciferin molecule that emits light upon relaxation nih.govrsc.org. Understanding and predicting the properties of the light-emitting species, often the oxyluciferin form, is a key focus of computational studies researchgate.netnih.gov.

Computational methods can also assist in overcoming limitations in traditional analogue design, such as the time-consuming nature of synthesizing numerous new compounds researchgate.netnih.gov. By providing predictive insights, these approaches help prioritize synthesis targets, focusing efforts on analogues with a higher probability of possessing the desired bioluminescent properties.

Molecular Design Methodologies for Bioluminescent Probes

Molecular design methodologies for bioluminescent probes, including this compound analogues, frequently employ computational chemistry techniques to predict and optimize molecular structures and properties. Time-dependent density functional theory (TD-DFT) is a commonly used method for calculating and reproducing the experimentally measured fluorescence wavelengths of luciferin analogues researchgate.netnih.gov. These calculations can provide insights into the electronic transitions responsible for light emission and how structural modifications influence these transitions nih.gov.

Computational studies have been used to guide the design of luciferin analogues with specific structural features aimed at red-shifted emission. For instance, studies have explored the effect of modifying the benzothiazole moiety and introducing electron-donating groups nih.gov. Cyclic aminoluciferins, such as this compound, were designed with restricted flexibility to potentially influence their interaction with the luciferase active site and subsequent emission properties nih.gov. Computational docking studies can be used to predict the interaction between adenylated luciferin structures and the luciferase enzyme, providing insights into how the enzyme might accommodate different analogues and influence their conformation rsc.orgucl.ac.uk.

The design of π-extended luciferins, which incorporate extended conjugated systems, has also been guided by computational modeling. These analogues are designed to achieve red-shifted emission, potentially into the near-infrared (NIR) region dicp.ac.cn. Computational modeling can suggest that planarized structures within these extended systems could lead to longer wavelength emission dicp.ac.cn.

Predictive Modeling for Optimized Spectroscopic Properties (e.g., Near-Infrared Emission)

Predictive modeling plays a significant role in the design of luciferin analogues with optimized spectroscopic properties, particularly for achieving emission in the near-infrared (NIR) range, which is desirable for deep tissue imaging due to reduced absorption and scattering in biological tissues ucl.ac.ukrsc.orgdicp.ac.cn.

Computational methods, such as TD-DFT, have been demonstrated to accurately reproduce experimentally measured fluorescence wavelengths of aminoluciferin analogues, showing strong correlations (e.g., r=0.98) between predicted and experimental values researchgate.netnih.gov. This predictive capability allows researchers to computationally screen potential analogue structures and estimate their emission wavelengths before undertaking synthesis.

Efforts to achieve NIR emission often involve strategies like elongating the conjugation system within the luciferin structure researchgate.net. Computational studies can predict the effect of such modifications on the emission spectrum. For example, TD-DFT calculations have been used to predict red-shifted fluorescence emission based on the position of modifications on the luciferin scaffold researchgate.net.

More advanced predictive modeling approaches, such as those combining machine learning techniques with computational chemistry, are being explored for designing luciferin analogues with specific target properties like NIR fluorescence acs.org. Methods utilizing Gaussian process regression models and graph-based genetic algorithms have been developed to design D-luciferin analogues with predicted near-infrared fluorescence from relatively small datasets acs.org. These approaches aim to efficiently explore the vast chemical space of potential analogues and identify those with a higher likelihood of exhibiting the desired spectroscopic characteristics acs.org.

Predictive modeling helps address the challenge of balancing emission wavelength and quantum yield, as achieving longer wavelength emission can sometimes lead to weaker light intensity ucl.ac.uk. Computational tools can assist in designing analogues that optimize both properties for improved imaging performance.

Molecular and Biochemical Mechanisms of Cycluc12 Activity

Enzymatic Interactions with Firefly Luciferase (FLuc)

Firefly luciferase catalyzes the bioluminescent reaction with its native substrate, D-luciferin, through a two-step process involving adenylation and oxidation. CycLuc12, as a synthetic analog, participates in a similar cascade when interacting with FLuc.

Elucidation of the Adenylation and Oxidation Cascade

The firefly luciferase reaction involves the initial adenylation of the luciferin (B1168401) substrate using ATP, forming a luciferyl adenylate intermediate. ebi.ac.ukgithub.io This enzyme-bound intermediate is then oxidized by molecular oxygen, leading to the formation of an excited state oxyluciferin. ebi.ac.ukgithub.io The decay of this excited state to its ground state results in the emission of a photon of light. ebi.ac.ukgithub.io

For this compound, this cascade is presumed to follow a similar enzymatic pathway within the FLuc active site. The adenylation step activates this compound, making it susceptible to subsequent oxidation and light emission. ebi.ac.ukgithub.ionih.gov Bypassing the adenylation step by using pre-activated adenylates of synthetic luciferins, such as CycLuc2 adenylate, has been shown to result in brighter emission, suggesting that adenylation can be a rate-limiting step for some synthetic analogs with certain enzymes. nih.gov

Influence of Luciferase Enzyme Mutants on this compound Reactivity and Emission Profile

Mutations in the firefly luciferase enzyme can significantly influence its interaction with synthetic luciferins like this compound, affecting both reactivity and the emitted light spectrum. Studies have shown that specific FLuc mutants can alter the rate of light emission and even induce a red-shift in the bioluminescence spectrum. acs.orgnih.gov

For instance, the FLuc active-site mutant R218K has been observed to increase the rate of light emission from various aminoluciferins, including some rigid cyclic ones, although this effect is not always highly selective across all analogs. acs.org While the direct effect of the R218K mutant specifically on this compound's emission rate is not explicitly detailed in the provided text, the general trend with aminoluciferins suggests a potential influence. acs.org

Furthermore, mutations at other positions, such as N229, I237, L286, T352, and H431, have been identified as capable of inducing red-shifted emission in FLuc. nih.gov These mutations can affect the environment of the active site, influencing the properties of the excited state oxyluciferin and thus the wavelength of emitted light. github.io The specific impact of these red-shifting mutations on this compound's emission spectrum would require dedicated investigation, but the principle highlights how FLuc structure influences the light generated from its substrates.

Substrate Kinetic Parameters and Enzyme Affinity for this compound

Enzyme kinetics provides valuable information about the interaction between an enzyme and its substrate, including the enzyme's affinity for the substrate and the maximum reaction rate. Key parameters include Vmax (maximum reaction velocity) and Km (Michaelis constant). libretexts.orgsavemyexams.comichorlifesciences.com Km is inversely related to the enzyme's affinity for its substrate; a lower Km indicates higher affinity. libretexts.orgsavemyexams.comichorlifesciences.comcureffi.orguomustansiriyah.edu.iq

While specific Km and Vmax values for this compound with wild-type firefly luciferase are not explicitly provided in the search results, the relative performance of this compound compared to D-luciferin and other synthetic luciferins has been assessed. In live cells expressing firefly luciferase, this compound has been shown to yield higher photon flux than D-luciferin at high substrate concentrations (250 µM). acs.orgnih.gov This suggests that, under these cellular conditions, this compound is a highly effective substrate for FLuc, potentially exhibiting favorable kinetic parameters or cellular uptake compared to D-luciferin. acs.orgnih.gov

Studies on enzyme kinetics with synthetic luciferins often involve measuring the reaction rate at varying substrate concentrations to determine Vmax and Km. libretexts.orgsavemyexams.comichorlifesciences.comuomustansiriyah.edu.iq The relative emission levels observed for this compound with FLuc in cellular contexts indicate a significant level of enzymatic activity and likely a productive binding interaction, although precise kinetic constants would require in vitro analysis with purified enzyme.

Interactions with Non-Canonical Luciferases and Fatty Acyl-CoA Synthetases (ACSLs)

Beyond canonical luciferases, this compound has been instrumental in revealing latent luciferase activity in enzymes primarily known as fatty acyl-CoA synthetases (ACSLs). These enzymes share homology with firefly luciferase and catalyze a similar adenylation step but typically function in fatty acid metabolism rather than light emission. nih.govnih.gov

Preclinical and Cellular Applications of Cycluc12 As a Research Probe

In Vitro Applications in Cell-Based Research

CycLuc12 has demonstrated utility as a substrate for firefly luciferase in a variety of in vitro cell-based research applications, offering enhanced or comparable performance to the standard substrate, D-luciferin, under specific conditions.

In live cell assays, the ability of a luciferin (B1168401) substrate to efficiently cross the cell membrane and interact with intracellular luciferase is paramount. Studies have shown that at high concentrations (250 μM), the relative light emission from D-luciferin is equaled or surpassed by that of this compound in live Chinese Hamster Ovary (CHO) cells expressing wild-type firefly luciferase. This suggests that this compound is a viable, and in some cases superior, alternative to D-luciferin for generating robust bioluminescent signals in live cell-based assays.

While direct studies utilizing this compound for the detection and viability assessment of parasites such as Leishmania and Trypanosoma are not extensively documented, the performance of its close analogue, CycLuc1, provides strong evidence for its potential in this area. Research has demonstrated that CycLuc1 is a highly effective substrate for in vivo bioluminescent imaging in rodent models of both leishmaniasis and African trypanosomiasis, requiring significantly lower doses than D-luciferin. nih.gov This enhanced efficacy of a structurally similar aminoluciferin (B605428) suggests that this compound may also offer improved sensitivity and signal intensity in bioluminescence-based assays for parasite detection and viability, warranting further investigation.

The performance of this compound has been evaluated in comparison to other aminoluciferin analogues in CHO cells. These studies are crucial for understanding the structure-activity relationships of these synthetic luciferins and for selecting the optimal substrate for a given cell line and experimental condition. At high substrate concentrations, this compound, along with CycLuc1 and CycLuc10, demonstrates the ability to match or exceed the light output of D-luciferin, highlighting its efficacy in this commonly used cell line.

CompoundRelative Photon Flux vs. D-luciferin (High Concentration) in CHO cells
This compound Equal or Exceeds
CycLuc1Equal or Exceeds
CycLuc10Equal or Exceeds

This table provides a qualitative comparison of the photon flux of this compound and other aminoluciferins relative to D-luciferin at high substrate concentrations in CHO cells.

Bioluminescence assays are well-suited for high-throughput screening (HTS) due to their high sensitivity, wide dynamic range, and low background signal. While specific HTS campaigns employing this compound as the primary substrate are not yet widely reported, its properties make it a strong candidate for such applications. The bright and sustained signal observed with aminoluciferins in live cells could translate to more robust and reliable data in large-scale screening efforts aimed at identifying modulators of various biological processes. The development of HTS-compatible assays using aminoluciferin analogs like this compound could accelerate drug discovery and basic research by enabling the rapid and efficient screening of large compound libraries.

In Vivo (Non-Human) Applications in Bioluminescence Imaging

The chemical properties of this compound and its analogues suggest significant potential for enhancing in vivo bioluminescence imaging (BLI) in animal models.

Specific in vivo data for this compound regarding photon flux and emission wavelengths are limited. However, extensive research on the closely related analogue, CycLuc1, provides valuable insights into the expected performance of this class of compounds. CycLuc1 has been shown to produce a significantly higher photon flux compared to D-luciferin in mouse models. For instance, in a breast cancer xenograft model, CycLuc1 yielded a greater than 10-fold higher bioluminescent signal than D-luciferin at equivalent doses. nih.gov This enhanced photon flux allows for the detection of smaller numbers of cells and the visualization of deeper tissues.

In terms of emission wavelength, aminoluciferins, including CycLuc1, exhibit a red-shift compared to D-luciferin. CycLuc1 has a peak luminescence at approximately 599 nm to 604 nm. nih.govtocris.com This shift towards the red end of the spectrum is advantageous for in vivo imaging as longer wavelength light is less absorbed and scattered by tissues, leading to improved signal penetration and sensitivity. While the precise emission spectrum of this compound in vivo has not been reported, its structural similarity to other red-shifted aminoluciferins suggests it would also offer favorable emission properties for deep-tissue imaging.

ParameterCycLuc1 (Analogue of this compound)D-luciferin
Relative Photon Flux (in vivo) >10-fold higherStandard
Peak Emission Wavelength ~599-604 nm~560 nm

This table summarizes the in vivo performance characteristics of the this compound analogue, CycLuc1, in comparison to the standard substrate, D-luciferin.

An extensive search of scientific literature and public databases has been conducted to gather information on the chemical compound “this compound” as per the detailed outline provided. These searches were specifically targeted to find data relating to its preclinical and cellular applications, its utility in animal models, the optimization of imaging parameters, and its characteristics as a high-quality chemical probe.

Despite a thorough investigation across multiple sources, no specific information, research findings, or data tables for a compound named “this compound” could be located. This suggests that “this compound” may be a very recent discovery not yet documented in publicly accessible literature, an internal project name, or a potential misspelling of another compound.

Future Directions and Emerging Research Avenues for Cycluc12

Development of Next-Generation CycLuc12 Analogues with Enhanced Spectral and Kinetic Properties

A significant area of future research involves the design and synthesis of next-generation this compound analogues. The goal is to engineer compounds with improved spectral and kinetic properties to overcome limitations of existing luciferins, such as d-luciferin. This includes efforts to achieve red-shifted emission spectra, which is crucial for deeper tissue penetration in in vivo imaging acs.orgnih.gov. Analogues with altered chemical structures, such as those with fused six-membered rings or bulky, lipophilic substitutions, have shown promise in shifting emission wavelengths acs.org.

Furthermore, research aims to develop analogues with optimized kinetic profiles, leading to more sustained or rapid light emission depending on the application acs.org. Modifying the structure can influence factors like substrate access to the luciferase enzyme and the rate of the bioluminescent reaction acs.orgnih.gov. For instance, some synthetic luciferins have shown improved performance in live cells compared to d-luciferin, potentially due to better cellular uptake nih.gov. The development of caged luciferin (B1168401) derivatives, which act as pro-substrates, also represents an avenue for achieving prolonged bioluminescence imaging rsc.org.

Comprehensive Elucidation of Novel Biological Roles and Molecular Targets Beyond Luciferase Systems

While this compound and its analogues are primarily known for their interaction with luciferase enzymes in bioluminescence, future research will likely delve into exploring potential novel biological roles and molecular targets beyond this system. Understanding the cellular uptake, metabolism, and potential off-target interactions of these synthetic luciferins is crucial.

Research into how these compounds interact with cellular components other than luciferase could reveal unexpected biological effects or identify new applications. For example, studies on other compounds used in reporter assays have highlighted the importance of understanding potential direct interactions with reporter enzymes that could bias results nih.gov. Although this specific example pertains to a different compound (PTC124) and its interaction with firefly luciferase, it underscores the broader need to comprehensively investigate the molecular interactions of synthetic molecules like this compound within complex biological environments nih.gov.

Advancements in Bioluminescence Imaging Technologies Utilizing this compound and its Derivatives

The unique properties of this compound and its potential analogues are expected to drive advancements in bioluminescence imaging (BLI) technologies. The development of analogues with red-shifted emission is particularly valuable for improving imaging depth in living organisms, enabling better visualization of biological processes in deeper tissues like the brain acs.orgnih.gov.

Future research will focus on optimizing imaging protocols and hardware to fully leverage the enhanced spectral and kinetic properties of these novel luciferins. This includes developing more sensitive detection systems capable of capturing the potentially lower photon flux from red-shifted emissions and improving signal-to-noise ratios. The use of caged luciferin derivatives could also lead to new imaging strategies, allowing for controlled activation of bioluminescence and prolonged signal duration rsc.org.

Integration of this compound into Multimodal Imaging and Omics Research Approaches

Integrating bioluminescence imaging utilizing this compound with other imaging modalities and high-throughput omics approaches represents a promising future direction. Combining BLI with techniques such as MRI, PET, or fluorescence imaging can provide more comprehensive spatial and functional information about biological processes. Multimodal imaging approaches are increasingly used to overcome the limitations of single-modality imaging by providing complementary data ijbs.com.

Furthermore, the integration of BLI data with omics data (genomics, transcriptomics, proteomics, metabolomics) can offer a more holistic understanding of the molecular mechanisms underlying observed bioluminescent signals institut-curie.orguv.esarxiv.org. This could involve correlating changes in bioluminescence intensity or kinetics with alterations in gene expression, protein levels, or metabolic pathways. Such integrated approaches are becoming increasingly important in systems biology and can help in identifying biomarkers and understanding complex disease processes institut-curie.orguv.esnih.gov.

Addressing Challenges in the Translation of Preclinical Findings to Broader Biological Understanding

Translating preclinical findings obtained using this compound-based bioluminescence imaging to a broader biological understanding and potential clinical applications presents several challenges. One key challenge lies in ensuring the reproducibility and robustness of preclinical data. Factors such as variations in experimental design, animal models, and imaging protocols can influence results nih.gov.

Q & A

Q. How should researchers design experiments to optimize CycLuc12’s stability in physiological conditions?

Methodological Answer:

  • Step 1: Define physiological parameters (e.g., pH, temperature, serum protein interactions) using buffers and bioreactors to simulate in vivo conditions .
  • Step 2: Conduct time-course stability assays with HPLC or mass spectrometry to quantify this compound degradation rates .
  • Step 3: Compare stability across conditions using ANOVA or mixed-effects models to identify significant variables .
  • Key Consideration: Include negative controls (e.g., uncaged luciferin) to validate specificity of stability measurements .

Q. What validated protocols exist for synthesizing and characterizing this compound?

Methodological Answer:

  • Synthesis: Follow peer-reviewed protocols for caged luciferin synthesis, ensuring step-by-step documentation of reaction conditions (e.g., molar ratios, catalysts, purification via column chromatography) .
  • Characterization: Use NMR for structural confirmation, mass spectrometry for purity (>95%), and luminescence assays to confirm activity post-synthesis .
  • Reproducibility: Provide raw spectral data and chromatograms in supplementary materials, adhering to journal guidelines for experimental transparency .

Advanced Research Questions

Q. How can contradictions in this compound biodistribution data across studies be resolved?

Methodological Answer:

  • Step 1: Conduct a systematic review using PRISMA guidelines to identify variables causing discrepancies (e.g., animal models, injection routes, imaging timepoints) .
  • Step 2: Replicate conflicting studies under standardized conditions, controlling for variables like luciferase reporter strain or substrate dosage .
  • Step 3: Apply meta-analysis to quantify heterogeneity (e.g., I² statistic) and determine if discrepancies arise from methodological vs. biological factors .
  • Framework: Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure replication experiments and ensure comparability .

Q. What methodological considerations are critical when comparing this compound with other caged luciferins?

Methodological Answer:

  • Experimental Design:
    • Use a crossover study design to minimize inter-subject variability in in vivo models .
    • Normalize luminescence signals to tissue weight or protein content for quantitative comparisons .
  • Statistical Analysis:
    • Apply non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality, and report effect sizes (e.g., Cohen’s d) for clinical relevance .
    • Include Bland-Altman plots to assess agreement between this compound and comparator compounds .
  • Ethical Compliance: Ensure animal protocols follow ARRIVE guidelines for reproducibility and ethical rigor .

Q. How can multi-omics data be integrated to elucidate this compound’s off-target effects?

Methodological Answer:

  • Step 1: Pair in vivo bioluminescence imaging with transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathways altered by this compound .
  • Step 2: Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to cluster affected biological processes and prioritize validation targets .
  • Step 3: Validate findings via CRISPR knockouts or pharmacological inhibitors in cell lines, correlating omics data with functional assays .
  • Data Transparency: Deposit raw omics data in public repositories (e.g., GEO, MetaboLights) with detailed metadata for reuse .

Guidance for Reporting Results

  • Tables: Include comparative tables for stability metrics (e.g., half-life across pH levels), biodistribution coefficients, and statistical outputs (p-values, confidence intervals) .
  • Figures: Use heatmaps for omics integration results and time-lapse imaging for in vivo dynamics .
  • Ethics: Declare compliance with institutional review boards and cite permits for animal/human studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CycLuc12
Reactant of Route 2
Reactant of Route 2
CycLuc12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.